molecular formula C9H6BrN3 B13638058 2-Bromo-5-(pyridin-4-YL)pyrazine

2-Bromo-5-(pyridin-4-YL)pyrazine

Cat. No.: B13638058
M. Wt: 236.07 g/mol
InChI Key: ZCHRDRKGMJFBRB-UHFFFAOYSA-N
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Description

2-Bromo-5-(pyridin-4-YL)pyrazine is a heterocyclic compound that contains both a pyrazine ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(pyridin-4-YL)pyrazine typically involves the bromination of 5-(pyridin-4-YL)pyrazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(pyridin-4-YL)pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are typically used in Suzuki-Miyaura coupling reactions, with bases like potassium phosphate and solvents like 1,4-dioxane.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.

    Coupling Reactions: Products are often biaryl compounds formed through the coupling of the pyrazine ring with another aromatic ring.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, which may have different functional groups.

Scientific Research Applications

2-Bromo-5-(pyridin-4-YL)pyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(pyridin-4-YL)pyrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby affecting various biological pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(pyridin-3-YL)pyrazine
  • 2-Bromo-5-(pyridin-2-YL)pyrazine
  • 2-Chloro-5-(pyridin-4-YL)pyrazine

Comparison

Compared to similar compounds, 2-Bromo-5-(pyridin-4-YL)pyrazine may exhibit unique reactivity and biological activity due to the position of the bromine atom and the pyridine ring. This uniqueness can influence its suitability for specific applications, such as its use as an intermediate in the synthesis of certain pharmaceuticals or its potential biological activities.

Properties

Molecular Formula

C9H6BrN3

Molecular Weight

236.07 g/mol

IUPAC Name

2-bromo-5-pyridin-4-ylpyrazine

InChI

InChI=1S/C9H6BrN3/c10-9-6-12-8(5-13-9)7-1-3-11-4-2-7/h1-6H

InChI Key

ZCHRDRKGMJFBRB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=C(C=N2)Br

Origin of Product

United States

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